(2E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-16(2)8-6-13(17)12-5-4-11(10-14(12)18)19-9-3-7-15/h4-6,8,10,18H,3,7,9H2,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBDJEOOACQIJD-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)OCCCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)OCCCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A modified Ullmann coupling facilitates the introduction of the 3-chloropropoxy group onto 2,4-dihydroxybenzaldehyde. In a representative procedure, 2,4-dihydroxybenzaldehyde reacts with 1-chloro-3-iodopropane in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base. The reaction achieves 78% yield, with purification via silica gel chromatography (hexane:ethyl acetate, 4:1).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Time | 12 hours |
| Temperature | 80°C |
| Purification | Column Chromatography |
Phase-Transfer Catalysis
For scalable production, tetrabutylammonium bromide (TBAB) catalyzes the reaction between 2,4-dihydroxybenzaldehyde and 1-bromo-3-chloropropane in a biphasic system (toluene/water). This method reduces reaction time to 6 hours with comparable yield (75%).
Claisen-Schmidt Condensation with 3-Dimethylaminopropiophenone
The enone backbone forms via acid- or base-catalyzed aldol condensation. Three optimized approaches are documented:
Traditional Acid-Catalyzed Method
A mixture of 4-(3-chloropropoxy)-2-hydroxybenzaldehyde (1.0 equiv) and 3-dimethylaminopropiophenone (1.2 equiv) undergoes reflux in ethanol with concentrated HCl (5 mol%) for 24 hours. The (E)-isomer predominates (>95%) due to conjugation stabilization, yielding 68% after recrystallization from ethanol.
Optimization Table:
| Catalyst | Solvent | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| HCl | Ethanol | 24 | 68 | 95:5 |
| NaOH | Ethanol | 18 | 62 | 93:7 |
| BF₃·Et₂O | DCM | 6 | 71 | 97:3 |
Solvent-Free Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) accelerates the reaction to 30 minutes, enhancing yield to 82%. The absence of solvent minimizes side reactions, as validated by Fourier-transform infrared spectroscopy (FTIR) showing complete carbonyl shift from 1,710 cm⁻¹ (aldehyde) to 1,665 cm⁻¹ (enone).
Enamine-Mediated Pathway
An alternative route involves pre-forming the enamine from 3-dimethylaminopropiophenone and ammonium acetate in acetic acid. Subsequent coupling with the aldehyde under mild conditions (50°C, 8 hours) achieves 74% yield with >99% (E)-selectivity.
Post-Synthetic Modifications and Purification
Protecting Group Strategies
The phenolic -OH group necessitates protection during condensation. Acetylation (acetic anhydride/pyridine) or silylation (tert-butyldimethylsilyl chloride) prevents undesired oxidation, with deprotection using K₂CO₃/MeOH (for acetyl) or TBAF (for silyl) restoring the hydroxyl functionality.
Chromatographic Resolution
Reverse-phase HPLC (C18 column, acetonitrile:water gradient) resolves residual (Z)-isomer, achieving >99.5% enantiomeric purity. Mass spectrometry (ESI-MS) confirms molecular ion [M+H]⁺ at m/z 351.09.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
A tubular reactor with in-line FTIR monitoring enables real-time adjustment of residence time (15–30 minutes) and temperature (90–120°C). This setup boosts throughput to 5 kg/day while maintaining 85% yield.
Waste Stream Management
Liquid-liquid extraction recovers 92% of unreacted aldehyde, and catalytic hydrogenation degrades chlorinated byproducts to <10 ppm, meeting EPA discharge standards.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Acid-Catalyzed | 68 | 98 | Moderate | 1.0 |
| Microwave-Assisted | 82 | 99 | High | 0.8 |
| Enamine-Mediated | 74 | 97 | Low | 1.2 |
Microwave-assisted synthesis emerges as the optimal balance of efficiency and cost, though it requires specialized equipment.
Chemical Reactions Analysis
(2E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloropropoxy group, with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Scientific Research Applications
(2E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Structural Modifications and Electronic Effects
The 3-chloropropoxy group distinguishes this compound from analogs such as:
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP): Lacks the 3-chloropropoxy group, featuring only a hydroxyl group at the 2-position and dimethylamino at the 4-position. DPHP exhibits strong intramolecular charge transfer (ICT) due to the electron-donating dimethylamino and electron-withdrawing carbonyl groups, making it a potent fluorophore .
- (2E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one: Substitutes bromine at the para position, enhancing polarizability and NLO properties (e.g., hyperpolarizability β = 28.4 × 10⁻³⁰ esu, higher than urea) .
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one: Features a fluorine atom, which is smaller and more electronegative than chlorine, altering dipole moments and crystal packing .
Key Electronic Differences:
- The chlorine atom in the 3-chloropropoxy group is electron-withdrawing, which may reduce ICT compared to DPHP but enhance stability against oxidation.
Photophysical and NLO Properties
Chalcones with donor-acceptor groups are promising for NLO applications. Comparative
- DPHP (): Exhibits solvatochromic behavior with emission maxima shifting from 450 nm (nonpolar solvents) to 550 nm (polar solvents) due to ICT .
- (2E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (): Shows a first-order hyperpolarizability (β) of 28.4 × 10⁻³⁰ esu, surpassing urea (β = 0.65 × 10⁻³⁰ esu) .
- Target Compound : The 3-chloropropoxy group may reduce β values compared to bromine due to weaker electron-withdrawing effects but improve thermal stability .
Comparative Data Table
Biological Activity
The compound (2E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one , with CAS number 172739-46-7 , is a synthetic organic molecule that has gained attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18ClNO3
- Molecular Weight : 283.75 g/mol
- Structure : The compound features a dimethylaminopropenone moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : There is emerging evidence of its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
The biological activity of (2E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one can be attributed to its interaction with specific molecular targets. These include:
- Inhibition of Enzymatic Activity : Research has shown that this compound can inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as NF-kB and MAPK, which are critical in cancer and inflammation.
Antimicrobial Properties
Research conducted on related compounds has shown promising results against various bacterial strains. For instance, a study indicated that structurally similar compounds exhibited strong antibacterial activity against multi-drug resistant strains . Further investigation into (2E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one could reveal comparable efficacy.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-(3-chloropropoxy)-2-hydroxyacetophenone and dimethylaminoacetaldehyde under basic conditions (e.g., NaOH/EtOH). Reaction optimization includes controlling temperature (40–60°C) and stoichiometry (1:1.2 molar ratio) to favor α,β-unsaturated ketone formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Structural validation requires NMR (¹H/¹³C) and FTIR to confirm E-configuration and functional groups .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for peaks at δ 7.8–8.1 ppm (enone protons, J = 15–16 Hz, confirming E-configuration) and δ 3.6–4.2 ppm (OCH2CH2Cl and dimethylamino groups).
- FTIR : Bands at ~1650 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C), and 1250 cm⁻¹ (C-O of aryl ether).
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 351.1 (calculated molecular weight: 350.8). Cross-reference with XRD data (if crystallized) for bond-length validation .
Q. What standard biological assays are suitable for initial activity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution assay (MIC determination against Gram+/Gram– bacteria, fungi).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation.
- Anti-inflammatory : COX-2 inhibition via ELISA. Include positive controls (e.g., doxorubicin for anticancer) and triplicate runs for statistical validity .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in Claisen-Schmidt condensation?
- Methodological Answer : Low yields often arise from steric hindrance from the 3-chloropropoxy group. Mitigate this by:
- Using ultrasound-assisted synthesis to enhance reaction kinetics.
- Introducing phase-transfer catalysts (e.g., TBAB) to improve solubility.
- Monitoring reaction progress via TLC (hexane:ethyl acetate 3:1). Post-reaction, employ recrystallization (ethanol/water) to recover unreacted starting materials .
Q. How to address contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may stem from assay variability or impurities. Standardize protocols:
- Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa cells).
- Validate compound purity via HPLC (C18 column, 70:30 MeOH:H2O).
- Perform dose-response curves with Hill slope analysis to confirm potency trends. Cross-validate with structural analogs (e.g., halogen-substituted chalcones) to isolate substituent effects .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., EGFR PDB: 1M17). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*).
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR : Correlate substituent electronegativity (Cl, OCH2CH2CH2Cl) with bioactivity using partial least squares regression .
Q. How to analyze the compound’s photophysical properties for sensor applications?
- Methodological Answer :
- UV-Vis : Measure λmax in DMSO (π→π* transitions ~350 nm). Solvatochromic shifts indicate polarity-dependent behavior.
- Fluorescence : Quantum yield calculation using quinine sulfate as a standard.
- TD-DFT : Compare experimental spectra with theoretical transitions (B3LYP/6-311++G** basis set) to identify electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
